BenchChemオンラインストアへようこそ!

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol

Ocular drug delivery Prodrug design Corneal penetration

The compound registered under CAS 115609-61-5 is L-653,328, the acetate ester prodrug of L-652,698 — the (S)-enantiomer of 3-tert-butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol. L-653,328 belongs to the aryloxypropanolamine class of beta-adrenoceptor antagonists and was developed as a topically applied ocular hypotensive agent for intraocular pressure (IOP) reduction.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 115609-61-5
Cat. No. B1673818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol
CAS115609-61-5
Synonyms(S)-3-tert-butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol
L 653,328
L 653328
L-653,328
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(=O)OCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O
InChIInChI=1S/C17H27NO4/c1-13(19)21-10-9-14-5-7-16(8-6-14)22-12-15(20)11-18-17(2,3)4/h5-8,15,18,20H,9-12H2,1-4H3/t15-/m0/s1
InChIKeyYSAYHFMJDLPBGB-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol (CAS 115609-61-5 / L-653,328): Core Identity, Pharmacological Class, and Prodrug Relationship for Glaucoma Research Procurement


The compound registered under CAS 115609-61-5 is L-653,328, the acetate ester prodrug of L-652,698 — the (S)-enantiomer of 3-tert-butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol [1]. L-653,328 belongs to the aryloxypropanolamine class of beta-adrenoceptor antagonists and was developed as a topically applied ocular hypotensive agent for intraocular pressure (IOP) reduction [2]. Its design rationale centres on a deliberate pharmacodynamic strategy: the active moiety L-652,698 possesses only modest affinity for beta-1 and beta-2 adrenoceptors (Ki values in the low micromolar range), which underpins a reduced propensity for extraocular (systemic) beta-blockade — a key differentiator from potent, high-affinity ophthalmic beta-blockers such as timolol and betaxolol [1][3]. The acetate esterification enhances corneal penetration of the active alcohol, establishing a prodrug–active moiety relationship critical for interpreting comparative efficacy and safety data [1].

Why Ophthalmic Beta-Blocker Selection Cannot Rely on In-Class Interchangeability: The Case for (S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol Acetate (L-653,328) Differentiation


The ophthalmic beta-blocker class encompasses agents with profoundly divergent beta-adrenoceptor affinity profiles, systemic absorption liabilities, and airway safety characteristics that preclude simple therapeutic interchange [1]. Timolol, the prototypical non-selective beta-blocker, exhibits sub-nanomolar Ki values for both beta-1 and beta-2 receptors and produces measurable systemic beta-blockade — including bronchoconstriction in susceptible asthmatics — even at standard ophthalmic concentrations of 0.25–0.5% [1][2]. Betaxolol, a beta-1-selective agent, reduces but does not eliminate pulmonary risk [3]. L-653,328 / BPPA (butylamino-phenoxy-propanol-acetate) was explicitly engineered to decouple IOP-lowering efficacy from systemic beta-blockade by employing an active moiety (L-652,698) with approximately 475-fold lower beta-1 affinity and approximately 4,000-fold lower beta-2 affinity than timolol in rabbit ocular tissues [1]. This design produces a topically oculoselective profile: in clinical studies, BPPA's airway potency was indistinguishable from placebo, while timolol caused dose-dependent falls in FEV1 and sGaw in all tested asthmatic subjects [4]. For procurement decisions in glaucoma research, the choice between L-653,328 and conventional ophthalmic beta-blockers is therefore not a matter of potency preference but of fundamentally distinct systemic safety pharmacology.

Head-to-Head Quantitative Evidence: L-653,328 / (S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol Acetate Versus Timolol, Betaxolol, and Parent Alcohol L-652,698


Prodrug Penetration Advantage: L-653,328 Acetate Ester Versus Parent Alcohol L-652,698 in the Albino Rabbit Eye

The acetate esterification in L-653,328 (CAS 115609-61-5) serves a decisive pharmacokinetic function: it enhances ocular penetration of the active moiety L-652,698 compared to direct instillation of the free alcohol. At the 0.01% concentration, a dose of L-652,698 (the parent alcohol) failed to significantly lower IOP in alpha-chymotrypsinized rabbits, whereas L-653,328 at the identical 0.01% concentration produced a statistically significant IOP reduction of 3.2 mm Hg [1]. This demonstrates that the prodrug confers a bioavailability advantage that translates into measurable pharmacodynamic efficacy at a concentration where the parent alcohol is sub-threshold. The mechanistic basis — enhanced corneal penetration of the more lipophilic acetate ester — was confirmed in the same study [1].

Ocular drug delivery Prodrug design Corneal penetration Glaucoma therapeutics

Ocular Hypotensive Efficacy: Dose-Response of L-653,328 Versus Timolol and Betaxolol at Clinically Relevant Concentrations in the Rabbit Ocular Hypertension Model

L-653,328 displays a dose-dependent IOP-lowering effect across a 10-fold concentration range. Instillation of 0.01%, 0.05%, and 0.1% solutions (50 µL drop) decreased elevated IOP in alpha-chymotrypsinized rabbits by 3.2, 4.7, and 6.1 mm Hg, respectively [1]. Critically, at the lowest tested concentration (0.01%), L-653,328 (3.2 mm Hg reduction) was comparable to betaxolol (3.3 mm Hg) and slightly less than timolol (3.8 mm Hg) [1]. At 0.1%, the IOP reduction of 6.1 mm Hg approaches the maximal IOP-lowering typically observed with beta-blockers in this model, indicating that the modest receptor affinity of the active moiety does not preclude robust in vivo efficacy when delivered as the prodrug [1].

Intraocular pressure Beta-blocker efficacy Glaucoma model Dose-response comparison

Systemic Safety Differentiation: Extraocular Beta-Adrenoceptor Blockade of L-653,328 Versus Timolol and Betaxolol in Ganglion-Blocked Conscious Rabbits

The defining differentiator of L-653,328 is its markedly reduced propensity for extraocular (systemic) beta-adrenoceptor blockade, quantified via isoproterenol challenge in ganglion-blocked conscious rabbits. Doses of timolol required to block isoproterenol-induced hypotension (beta-2 mediated) and tachycardia (beta-1 mediated) by 50% (ED50) were 0.0065% and 0.03%, respectively [1]. Betaxolol required >3% (achieving only 43% inhibition of hypotension) and 0.3% for the same endpoints [1]. In marked contrast, L-653,328 at a 3% solution — a concentration 100–460 times higher than timolol's ED50 for cardiac beta-blockade — blocked isoproterenol-induced heart rate changes by only 18% and blood pressure changes by only 36% [1]. This translates to an estimated >100-fold reduction in systemic beta-1 and beta-2 blockade potency relative to timolol at equivalent or higher topical concentrations [1].

Oculoselectivity Systemic beta-blockade Drug safety Isoproterenol challenge

Beta-Adrenoceptor Binding Affinity: L-652,698 (Active Moiety) Versus Timolol in Rabbit Ocular and Cardiac Tissues

The mechanistic basis for L-653,328's oculoselectivity is the exceptionally modest affinity of its active moiety L-652,698 for beta-adrenoceptors. Using 125I-iodocyanopindolol radioligand displacement, the Ki of L-652,698 at beta-1 binding sites (rabbit left ventricle) was 5.7 µM, and at beta-2 binding sites (rabbit iris + ciliary body) was 7.3 µM [1]. By comparison, timolol exhibited Ki values of 12 nM (beta-1) and 1.8 nM (beta-2) in the same tissue preparations [1]. This represents an affinity difference of approximately 475-fold at beta-1 receptors and approximately 4,000-fold at beta-2 receptors [1]. The beta-1/beta-2 Ki ratio for L-652,698 is approximately 0.78, indicating non-selectivity between subtypes, but the absolute affinity at both receptors is orders of magnitude lower than that of timolol [1]. For further context, human beta-1/beta-2 Ki values reported for timolol are 1.97 nM / 2.0 nM [2], and for betaxolol are approximately 1.2–1.3 nM (beta-1) and 64–230 nM (beta-2) [3].

Receptor binding affinity Beta-1/Beta-2 selectivity Radioligand displacement Ocular pharmacology

Clinical Pulmonary Safety in Asthmatic Subjects: BPPA (L-653,328) Versus Timolol — Bronchoconstriction Provocation Study

In a double-masked, randomised, 3-period crossover study in 12 mild asthmatic subjects (FEV1 ≥ 60% predicted) who were known to bronchoconstrict to timolol eye drops (mean fall in FEV1 23.33 ± 1.20%, range 16–30%), BPPA (butylamino-phenoxy-propanol-acetate, i.e., L-653,328) was escalated from 0.1% to 2% (maximum cumulative concentration 4%) and compared against timolol (0.1–1%, maximum 2%) and placebo [1]. Timolol caused dose-dependent falls in FEV1 and sGaw in all subjects; the median cumulative timolol concentrations required to decrease FEV1 by 20% and sGaw by 35% were 0.98% and 1.53%, respectively [1]. Neither placebo (P > 0.05) nor BPPA (P > 0.05) caused a significant change in sGaw. A fall in FEV1 ≥ 20% without a simultaneous fall in sGaw ≥ 35% occurred in 4 subjects on BPPA and 5 subjects on placebo, indicating that BPPA's airway profile did not differ from placebo in this susceptible population [1].

Oculoselectivity Bronchial safety Asthma FEV1 Clinical trial

Systemic Beta-Blockade in Healthy Volunteers: BPPA (L-653,328) Versus Timolol — Isoproterenol Challenge and Tremorometry

In a randomised, double-blind, crossover, placebo-controlled study in 12 healthy volunteers, 2% BPPA (L-653,328) was compared head-to-head against 1% timolol for systemic beta-blockade assessed by displacement of the bronchodilator (sGaw), positive chronotropic (heart rate), and tremorogenic (finger tremor amplitude) dose-response curves to inhaled isoproterenol [1]. Placebo and BPPA showed no differences across all three endpoints (P > 0.05), whereas timolol resulted in statistically significant beta-blockade on all measures (P < 0.05) [1]. Finger tremor, a sensitive measure of beta-2 adrenoceptor blockade in skeletal muscle, was identified as particularly appropriate for evaluating systemic beta-2 blockade from ophthalmic beta-blockers [1]. This study established that BPPA, despite being a non-cardioselective ligand at the receptor level (beta-1/beta-2 Ki ratio ~0.78), functions as a functionally oculoselective agent in vivo because systemic concentrations of the active moiety L-652,698 remain below the threshold for measurable beta-adrenoceptor occupancy [1][2].

Systemic safety Tremorometry Beta-2 blockade Pharmacodynamic comparison Healthy volunteers

Research and Industrial Application Scenarios for (S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol Acetate (L-653,328 / CAS 115609-61-5)


Glaucoma Pharmacology Research Requiring IOP Reduction with Minimal Systemic Beta-Blockade Confounding

In preclinical glaucoma models where systemic beta-blocker effects (bradycardia, hypotension, bronchoconstriction) would confound cardiovascular or pulmonary endpoint measurements, L-653,328 provides a uniquely clean pharmacological tool. As demonstrated by Sugrue et al. [1], a 3% topical solution of L-653,328 blocked isoproterenol-induced heart rate changes by only 18% in ganglion-blocked rabbits — versus 50% blockade achieved by timolol at just 0.03% — while still delivering dose-dependent IOP reductions of up to 6.1 mm Hg. This enables researchers to isolate ocular hypotensive effects from systemic beta-adrenoceptor pharmacology with a separation window exceeding two orders of magnitude [1].

Airway Safety Profiling and Bronchial Hyperresponsiveness Studies Using Ophthalmic Beta-Blockers

For studies investigating the pulmonary safety of ophthalmic beta-blockers, L-653,328 (BPPA) serves as a critical comparator with a validated clinical safety profile in asthmatic subjects. Bauer et al. [2] demonstrated in a double-masked crossover trial that BPPA at cumulative concentrations up to 4% produced no significant change in specific airway conductance (sGaw; P > 0.05 vs. placebo), while timolol at maximum 2% cumulative concentration caused dose-dependent bronchoconstriction in all 12 asthmatic participants. This makes L-653,328 an essential control compound for discriminating between local ocular efficacy and pulmonary beta-2-mediated adverse effects in new chemical entity screening [2].

Ocular Prodrug Design and Corneal Penetration Optimization Studies

L-653,328 represents a well-characterised reference standard for prodrug-mediated ocular delivery research. The acetate ester prodrug strategy produces a demonstrable penetration enhancement: at 0.01% concentration, the prodrug L-653,328 achieves significant IOP reduction (3.2 mm Hg) whereas the parent alcohol L-652,698 fails to significantly lower IOP [1]. Grove et al. [3] further established that ocular bioavailability of the active moiety L-652,698 from L-653,328 instillation can be modulated by vehicle viscosity (HEC concentration), with AUC(0–4h) correlation coefficients of 0.93–0.96 in cornea and aqueous humor. This makes the L-653,328/L-652,698 prodrug–active moiety pair a benchmark system for testing novel ocular penetration enhancers, formulation technologies, and computational corneal permeability models [1][3].

Beta-Adrenoceptor Pharmacology: Low-Affinity Ligand Tool Compound for Occupancy–Efficacy Relationship Studies

The active moiety L-652,698 occupies a unique position in the affinity spectrum of beta-adrenoceptor ligands: with Ki values of 5.7 µM (beta-1) and 7.3 µM (beta-2) in rabbit tissues — approximately 475-fold to 4,000-fold weaker than timolol — it serves as a low-affinity comparator for studies dissecting the relationship between receptor occupancy, residence time, and functional antagonism [1]. This micromolar affinity range is rarely represented among commercially available beta-blocker tool compounds, the vast majority of which exhibit nanomolar or sub-nanomolar Ki values [1][4]. Researchers investigating the kinetic basis of slow receptor dissociation, probe-dependence in functional assays, or the minimum occupancy threshold for in vivo efficacy may find L-652,698 (generated in situ from L-653,328 hydrolysis) to be a valuable low-affinity reference ligand [1].

Quote Request

Request a Quote for (S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.